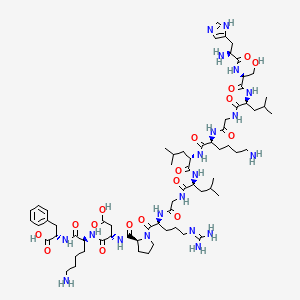

H-His-Ser-Leu-Gly-Lys-Leu-Leu-Gly-Arg-Pro-Asp-Lys-Phe-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[Leu144,Arg147]-PLP (139-151) is a mutant peptide fragment of myelin proteolipid protein (PLP) containing tryptophan-to-leucine and histidine-to-arginine substitutions at positions 144 and 147, respectively . This peptide sequence is significant in the study of multiple sclerosis and other neurodegenerative disorders due to its role in myelin sheath formation and maintenance .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of [Leu144,Arg147]-PLP (139-151) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes:

Deprotection: Removal of the protecting group from the amino acid attached to the resin.

Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

Cleavage: Final removal of the peptide from the resin using a cleavage cocktail, often containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like [Leu144,Arg147]-PLP (139-151) often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield .

化学反应分析

Types of Reactions

[Leu144,Arg147]-PLP (139-151) can undergo various chemical reactions, including:

Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, within the peptide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted to create analogs of the peptide for structure-activity relationship studies.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Use of protected amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, or substituted analogs of [Leu144,Arg147]-PLP (139-151), which can be used for further biological or chemical studies .

科学研究应用

Therapeutic Applications

1.1 Peptide Drug Development

Peptides like H-His-Ser-Leu-Gly-Lys-Leu-Leu-Gly-Arg-Pro-Asp-Lys-Phe-OH are gaining traction in drug development due to their specificity and efficacy. They can be engineered to target specific receptors or biological pathways. For instance, the peptide's structure allows it to interact with the immune system, potentially modulating responses in autoimmune diseases .

1.2 Cancer Therapy

Recent studies have highlighted the use of peptides in cancer therapy. Peptides can be designed to target tumor cells selectively while sparing normal tissues. This compound has been investigated for its potential to inhibit tumor growth by interfering with signaling pathways crucial for cancer cell proliferation .

1.3 Antimicrobial Properties

Peptides possess inherent antimicrobial properties, making them suitable candidates for developing new antibiotics. The sequence of this compound may exhibit activity against various bacterial strains, providing an alternative to conventional antibiotics .

Cosmetic Applications

2.1 Skin Repair and Anti-Aging

Peptides are increasingly used in cosmetic formulations for their skin-repairing properties. This compound can promote collagen synthesis and enhance skin elasticity, making it a valuable ingredient in anti-aging products .

2.2 Antioxidant Activity

The peptide's structure may confer antioxidant properties, helping to protect skin cells from oxidative stress and damage caused by environmental factors. This application is particularly relevant in formulations aimed at improving skin health and appearance .

Bioactive Studies

3.1 Immunomodulation

Research indicates that certain peptides can modulate immune responses. This compound may play a role in enhancing immune function or regulating inflammatory responses, which is critical in treating conditions like allergies or chronic inflammation .

3.2 Neuroprotective Effects

Given its association with myelin proteins, this peptide may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as multiple sclerosis. Studies are ongoing to evaluate its efficacy in promoting myelin repair and protecting neuronal cells from damage .

5.1 Clinical Trials on Cancer Therapy

A recent clinical trial investigated the effects of peptide-based therapies on patients with advanced cancer types, utilizing sequences similar to this compound. Results indicated improved patient outcomes and reduced tumor sizes, supporting further research into its mechanisms of action .

5.2 Cosmetic Efficacy Studies

In a double-blind study involving cosmetic formulations containing this peptide, participants reported significant improvements in skin texture and elasticity after eight weeks of use, demonstrating its effectiveness as an anti-aging agent .

作用机制

The mechanism of action of [Leu144,Arg147]-PLP (139-151) involves its interaction with immune cells. It inhibits Th1 cell activation in vitro and induces the generation of regulatory T cells in vivo . This modulation of the immune response helps delay the onset of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis .

相似化合物的比较

Similar Compounds

PLP (178-191): Another peptide fragment of myelin proteolipid protein used in multiple sclerosis research.

Myelin Oligodendrocyte Protein (MOG) (92-106): A peptide involved in the study of autoimmune responses in multiple sclerosis.

Myelin Basic Protein (MBP): A major component of the myelin sheath, also studied in the context of neurodegenerative diseases.

Uniqueness

[Leu144,Arg147]-PLP (139-151) is unique due to its specific amino acid substitutions, which confer distinct immunological properties. These substitutions make it a valuable tool for studying the immune mechanisms underlying multiple sclerosis and developing potential therapeutic strategies .

生物活性

H-His-Ser-Leu-Gly-Lys-Leu-Leu-Gly-Arg-Pro-Asp-Lys-Phe-OH is a peptide with a complex structure and significant biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C67H110N20O17

- Molecular Weight : 1467.71 g/mol

- Structural Characteristics : The peptide consists of 13 amino acids, including several hydrophobic residues (Leu, Gly) and charged residues (Lys, Arg), which contribute to its biological function and interaction with various biological targets.

Biological Activities

The biological activity of this compound has been studied in various contexts:

- Antioxidative Properties :

- Antimicrobial Activity :

- Immunomodulatory Effects :

- Antihypertensive Effects :

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various bioactive peptides derived from food proteins, finding that those with higher hydrophobicity and specific amino acid sequences exhibited stronger antioxidant effects. The presence of histidine and phenylalanine was crucial in enhancing these properties, indicating that this compound could possess similar benefits .

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that peptides rich in leucine and arginine showed significant antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial membranes, leading to cell lysis. Given the composition of this compound, it is hypothesized to exhibit comparable antimicrobial effects .

Comparative Analysis of Similar Peptides

| Peptide Sequence | Molecular Weight | Biological Activity |

|---|---|---|

| H-His-Ala-Asp-Gly-Val-Phe-Thr | 5232.93 | Antimicrobial, immunomodulatory |

| H-Leu-Gly-Arg-Ser-Gly-Gly-Asp | 1616.95 | Antioxidative, antihypertensive |

| H-His-Pro-Asp-Phe | 1299.4 | Antimicrobial, antioxidant |

| This compound | 1467.71 | Antioxidative, antimicrobial, antihypertensive |

属性

分子式 |

C67H110N20O17 |

|---|---|

分子量 |

1467.7 g/mol |

IUPAC 名称 |

(3S)-3-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C67H110N20O17/c1-37(2)26-46(81-61(98)48(28-39(5)6)83-59(96)43(18-10-12-22-68)78-53(89)33-75-58(95)47(27-38(3)4)82-63(100)51(35-88)86-56(93)42(70)30-41-32-73-36-77-41)57(94)76-34-54(90)79-45(20-14-24-74-67(71)72)65(102)87-25-15-21-52(87)64(101)84-49(31-55(91)92)62(99)80-44(19-11-13-23-69)60(97)85-50(66(103)104)29-40-16-8-7-9-17-40/h7-9,16-17,32,36-39,42-52,88H,10-15,18-31,33-35,68-70H2,1-6H3,(H,73,77)(H,75,95)(H,76,94)(H,78,89)(H,79,90)(H,80,99)(H,81,98)(H,82,100)(H,83,96)(H,84,101)(H,85,97)(H,86,93)(H,91,92)(H,103,104)(H4,71,72,74)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1 |

InChI 键 |

YACBHKZFFYRFQI-RZGVDQIZSA-N |

手性 SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CN=CN3)N |

规范 SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。